2,3,5,6-Tetrabromo-4-methylphenol

Übersicht

Beschreibung

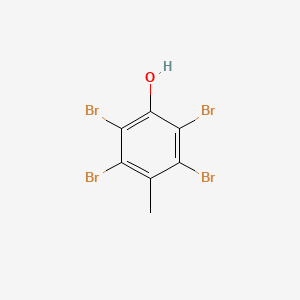

2,3,5,6-Tetrabromo-4-methylphenol: is a brominated phenol derivative with the molecular formula C7H4Br4O and a molecular weight of 423.72 g/mol . This compound is known for its high bromine content and is used in various chemical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrabromo-4-methylphenol can be synthesized through the bromination of 4-methylphenol (p-cresol). The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and ensuring the gradual addition of bromine to avoid over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5,6-Tetrabromo-4-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form less brominated phenol derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as zinc dust or sodium borohydride.

Major Products Formed:

Substitution: Formation of various substituted phenols.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of less brominated phenols.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrabromo-4-methylphenol is a brominated phenolic compound with various applications in scientific research and industrial processes. This article explores its applications, focusing on analytical methodologies, environmental impact, and potential health effects.

Analytical Chemistry

One of the primary applications of this compound is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse-phase HPLC method that employs a mobile phase of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations as well as pharmacokinetic studies .

Environmental Studies

The environmental impact of brominated compounds like this compound has been a subject of extensive research. Studies indicate that such compounds can accumulate in aquatic environments due to their persistence and bioaccumulation potential. For instance, concentrations of related brominated compounds have been measured in various environmental matrices, highlighting the necessity for monitoring their levels in ecosystems .

Health Effects and Toxicology

Research has shown that brominated phenols can exhibit endocrine-disrupting properties. In vivo studies have demonstrated potential neurotoxic effects and developmental toxicity associated with exposure to these compounds. The mechanisms underlying these effects are still being investigated but are believed to involve interference with hormonal signaling pathways .

Case Study 1: HPLC Method Development

A study detailed the development of an HPLC method for the analysis of this compound in complex matrices. The method was validated for specificity, linearity, precision, and accuracy. Results indicated that the method could reliably quantify this compound in environmental samples, aiding in pollution assessment efforts .

Case Study 2: Environmental Monitoring

In a monitoring program conducted in electronic waste recycling facilities, researchers found elevated levels of tetrabromobisphenol A (a related compound) in air samples. This highlighted occupational exposure risks among workers handling electronic waste and underscored the need for stringent safety measures .

Case Study 3: Toxicological Assessment

A comprehensive toxicological assessment revealed that repeated exposure to brominated phenols could lead to adverse health outcomes in laboratory animals. Notably, studies indicated no significant mutagenic effects; however, reproductive toxicity was observed at higher doses .

Wirkmechanismus

The mechanism of action of 2,3,5,6-tetrabromo-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- 2,3,4,5-Tetrabromo-6-methylphenol

- 2,3,5,6-Tetrabromo-4-nitrophenol

- 2,3,5,6-Tetrabromo-4-chlorophenol

Comparison: 2,3,5,6-Tetrabromo-4-methylphenol is unique due to its specific substitution pattern and the presence of a methyl group. This structural feature imparts distinct chemical and physical properties compared to other brominated phenols. For example, the presence of the methyl group can influence the compound’s reactivity and its interactions with biological targets .

Biologische Aktivität

2,3,5,6-Tetrabromo-4-methylphenol is a brominated phenolic compound that has garnered attention due to its potential biological activities and implications for human health and the environment. This article provides a comprehensive overview of its biological activity, including toxicity studies, interactions with biological systems, and relevant case studies.

This compound is characterized by the presence of four bromine atoms and a methyl group attached to a phenolic ring. Its chemical structure contributes to its lipophilicity and potential bioaccumulation in biological systems.

Toxicity Studies

Toxicological assessments have indicated that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration. The following table summarizes key findings from recent studies:

| Study | Organism | Exposure Route | Concentration | Effect Observed |

|---|---|---|---|---|

| Liu et al. (2016) | Bull Shark | Muscle Tissue | 0.03–35.6 ng/g | Bioaccumulation observed |

| Abdallah et al. (2008) | Humans | Inhalation/Dermal | 100–300 pg/day | Occupational exposure reported |

| Knudsen et al. (2023) | Rats | Dermal | 600 mg/kg for 360 min/day | Low dermal absorption (3-13%) |

These studies indicate that while acute toxicity is relatively low, chronic exposure may lead to bioaccumulation and potential endocrine disruption.

The biological activity of this compound is primarily linked to its interactions with cellular membranes and endocrine systems. It has been shown to act as an endocrine disruptor, affecting hormonal pathways in various organisms.

- Endocrine Disruption : Research indicates that tetrabrominated compounds can interfere with thyroid hormone signaling pathways, leading to developmental and reproductive issues in exposed organisms .

- Cell Membrane Interaction : Studies have demonstrated that halogenated phenols can alter membrane fluidity and integrity, impacting cellular functions such as signaling and transport .

Human Exposure

A recent study highlighted the presence of tetrabromo compounds in household dust around e-waste sites in Thailand. The concentrations measured were significantly higher near these sites (median = 720 ng/g), indicating potential exposure routes through inhalation and ingestion . This raises concerns about the health impacts on vulnerable populations such as children.

Environmental Impact

In aquatic environments, tetrabromo compounds have been detected in various species. For example, bioaccumulation studies revealed significant concentrations in fish species inhabiting contaminated waters . These findings underscore the environmental persistence and potential ecological risks associated with this compound.

Eigenschaften

IUPAC Name |

2,3,5,6-tetrabromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVMKSWFUQZIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332472 | |

| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37721-75-8 | |

| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37721-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrabromo-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.